4-(4-Morpholinylamino)benzoic acid
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Overview
Description
4-(4-Morpholinylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a morpholine ring attached to the amino group of benzoic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with morpholine. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-Morpholinylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Morpholinylamino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved in these effects include disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of folic acid and other biologically active compounds.
4-Hydroxybenzoic acid: Used in the production of parabens, which are common preservatives.
4-Dimethylaminobenzoic acid: Known for its use in sunscreen formulations and as a local anesthetic
Uniqueness
4-(4-Morpholinylamino)benzoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows the compound to interact with a different set of molecular targets compared to its analogs, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C22H17N7O2 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-methyl-N-(1,2-oxazol-3-yl)-3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C22H17N7O2/c1-14-7-8-15(22(30)27-19-9-10-31-28-19)11-18(14)26-20-17-12-25-29(21(17)24-13-23-20)16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24,26)(H,27,28,30) |
InChI Key |
VMOVZKURWYNTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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